

Unveiling the Solid-State Architecture of DavePhos: A Technical Guide

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Compound of Interest

Compound Name: DavePhos

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A comprehensive guide providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the crystal structure of **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a critical ligand in modern synthetic chemistry, is now available. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used to determine its solid-state structure, offering a foundational resource for applications in catalysis and materials science.

Crystal Structure and Molecular Geometry

The single crystal X-ray diffraction analysis of **DavePhos** provides crucial insights into its three-dimensional structure, which dictates its steric and electronic properties as a ligand. The crystallographic data reveals a monoclinic crystal system. Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for **DavePhos**

Parameter	Value
CCDC Deposition Number	689630
Empirical Formula	C ₂₆ H ₃₆ NP
Formula Weight	393.54 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	10.345(2)
b (Å)	17.538(4)
c (Å)	12.873(3)
α (°)	90
β (°)	100.27(3)
γ (°)	90
Volume (Å ³)	2297.3(8)
Z	4
Density (calculated) (Mg/m ³)	1.138
Absorption Coefficient (mm ⁻¹)	0.123
F(000)	864

The molecular structure of **DavePhos** is characterized by a biphenyl backbone with a dicyclohexylphosphino group and a dimethylamino group at the 2 and 2' positions, respectively. The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical feature influencing the ligand's bite angle and coordination properties. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles for **DavePhos**

Bond	Length (Å)	Angle	Degrees (°)
P(1)-C(1)	1.845(2)	C(1)-P(1)-C(7)	103.8(1)
P(1)-C(7)	1.853(2)	C(1)-P(1)-C(13)	105.9(1)
P(1)-C(13)	1.855(2)	C(7)-P(1)-C(13)	101.5(1)
N(1)-C(25)	1.458(3)	C(25)-N(1)-C(26)	115.3(2)
N(1)-C(26)	1.460(3)	C(20)-N(1)-C(25)	121.8(2)
N(1)-C(20)	1.401(3)	C(20)-N(1)-C(26)	122.8(2)
C(1)-C(6)	1.408(3)	C(1)-C(6)-C(19)	121.8(2)
C(19)-C(20)	1.411(3)		

Experimental Protocols

Synthesis and Crystallization of DavePhos

The synthesis of **DavePhos** is typically achieved through a multi-step process. While various synthetic routes exist, a common method involves the coupling of 2-chloro-N,N-dimethylaniline with 2-bromophenylboronic acid, followed by phosphination with dicyclohexylphosphine.

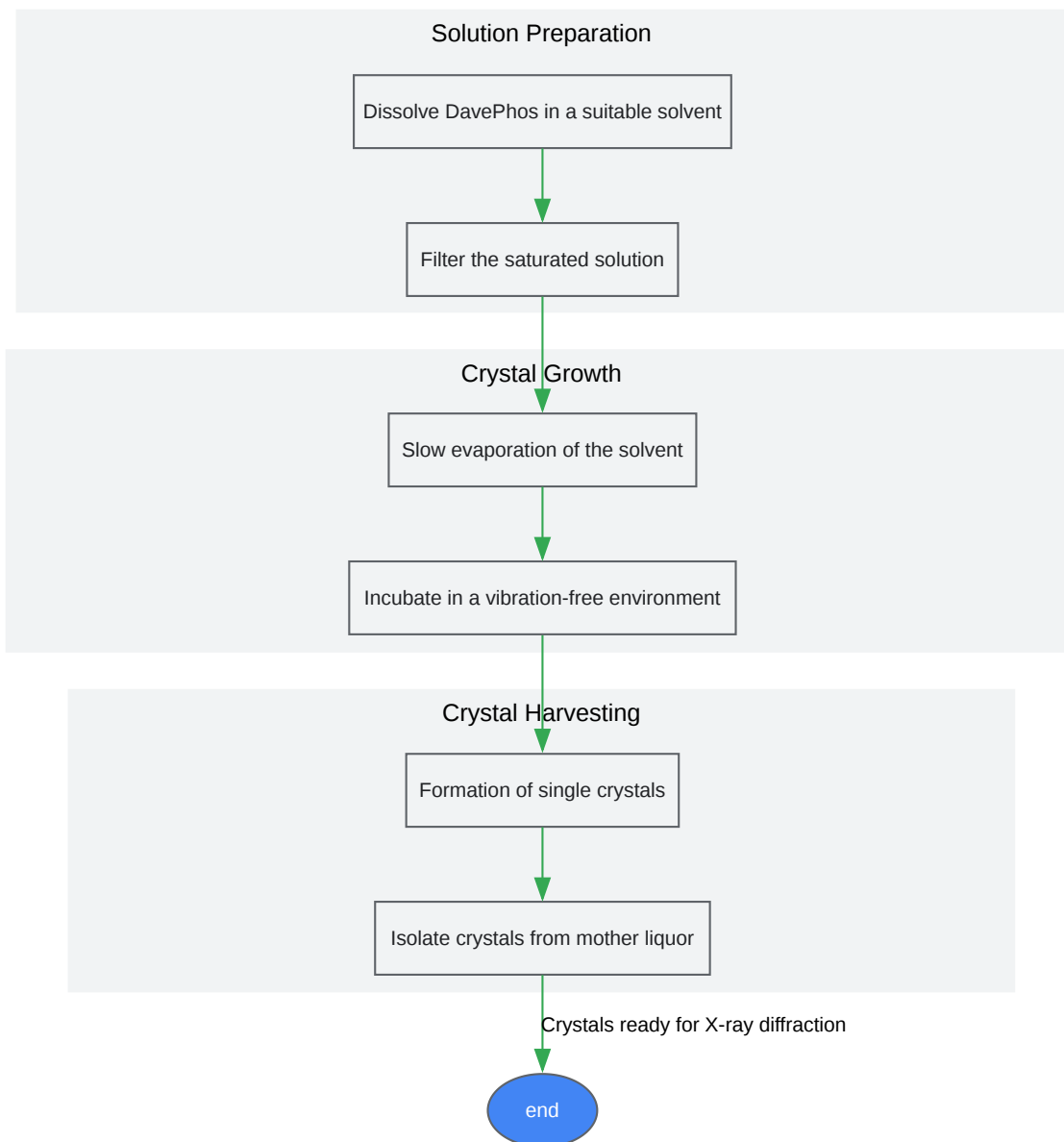
For the specific crystal structure determination referenced (CCDC 689630), single crystals of **DavePhos** suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The general procedure for obtaining high-quality crystals is outlined below.

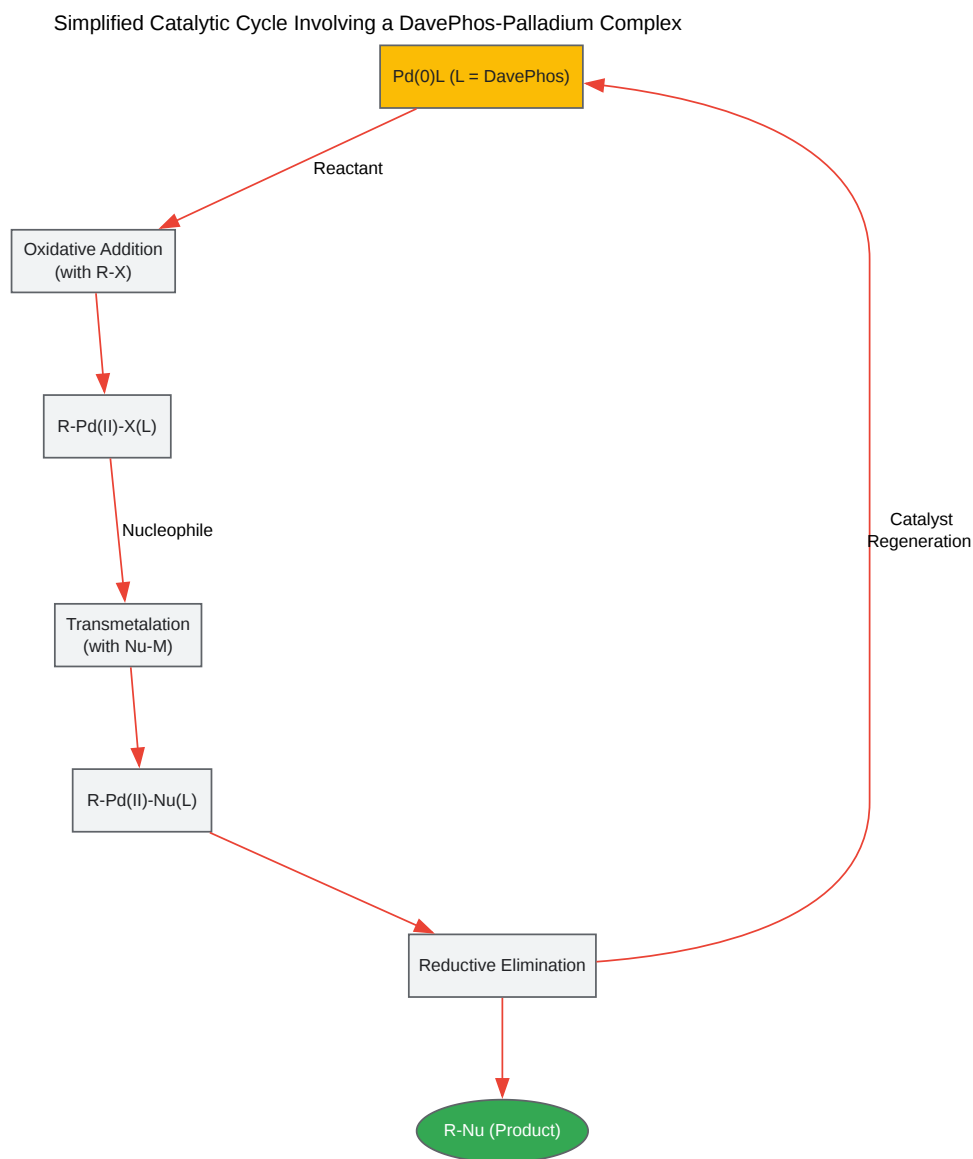
Protocol for Single Crystal Growth of **DavePhos**:

- **Dissolution:** A saturated solution of **DavePhos** is prepared in a suitable solvent system at room temperature or slightly elevated temperature. Common solvents for crystallization of phosphine ligands include hexanes, toluene, or a mixture of solvents.
- **Filtration:** The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
- **Slow Evaporation:** The filtered solution is placed in a vial with a loosely fitted cap or covered with a perforated film to allow for slow evaporation of the solvent.

- Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature.
- Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of **DavePhos** form.
- Isolation: Once crystals of sufficient size and quality are observed, they are carefully isolated from the mother liquor.

Experimental Workflow for DavePhos Crystallization





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